![molecular formula C23H27N3O4S B2863326 N-cyclohexyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide CAS No. 899928-69-9](/img/structure/B2863326.png)
N-cyclohexyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclohexyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide” is a complex organic compound. It is related to the class of compounds known as thiosemicarbazones . Thiosemicarbazones have been explored by medicinal chemists owing to their wide range of biological activities, which include antibacterial, antimalarial, antiviral, and antitumor activities .
Synthesis Analysis
The synthesis of such compounds is typically a multi-step process. For instance, a related compound was synthesized through two-step reactions . In the first step, different 1- (4- (methylsulfonyl)phenyl)-2- (phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4- (methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave final compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a cyclohexyl group, a methoxyphenyl group, and a thieno[2,3-d]pyrimidin-1(2H)-yl group .Applications De Recherche Scientifique
Radioligand Synthesis for PET Imaging
Research on compounds such as DPA-714, a fluorine-18 labeled radioligand, highlights the potential of similar compounds in developing diagnostic tools for neuroimaging via positron emission tomography (PET). These compounds are particularly focused on imaging the translocator protein (18 kDa), which is implicated in neuroinflammation and is a target of interest in neurological disorders (Dollé et al., 2008).
Antimicrobial Activity
Studies on pyrimidinone and oxazinone derivatives fused with thiophene rings indicate that such compounds exhibit significant antibacterial and antifungal activities. This suggests that structurally related compounds might also be explored for their antimicrobial properties, contributing to the search for new antimicrobial agents (Hossan et al., 2012).
Anti-inflammatory and Analgesic Agents
The synthesis of novel compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities, points towards the application of similar compounds in developing new therapeutic agents. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1/COX-2) and possess significant analgesic and anti-inflammatory effects, offering a basis for the development of new drugs in this category (Abu‐Hashem et al., 2020).
Anticancer Activity
Research into pyrimidine derivatives such as aminopterin analogues showcases the exploration of these compounds for their anticancer properties. The studies reveal that certain modifications in the pyrimidine structure can lead to significant anticancer activity, suggesting a pathway for developing novel anticancer agents (Su et al., 1986).
Organic Synthesis and Material Science
Investigations into the structural aspects of compounds containing amide and pyrimidine moieties, and their reactions with mineral acids, offer insights into the chemistry underlying the formation of salts, gels, and inclusion compounds. These studies have implications for material science, particularly in the design and synthesis of materials with specific properties (Karmakar et al., 2007).
Propriétés
IUPAC Name |
N-cyclohexyl-2-[3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-14-15(2)31-22-20(14)21(28)26(17-10-7-11-18(12-17)30-3)23(29)25(22)13-19(27)24-16-8-5-4-6-9-16/h7,10-12,16H,4-6,8-9,13H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBFLDJYGPDWGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NC3CCCCC3)C4=CC(=CC=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Amino-4,6-dimethylthiopheno[2,3-b]pyridin-2-yl 2-ethylpiperidyl ketone](/img/structure/B2863245.png)
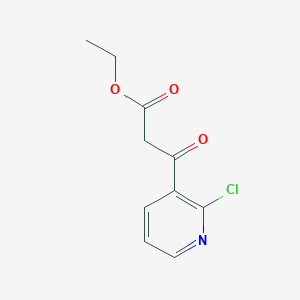
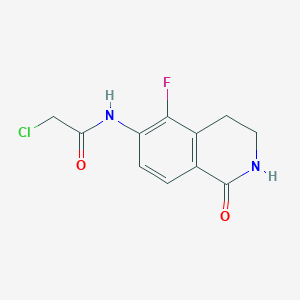

![methyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2863252.png)

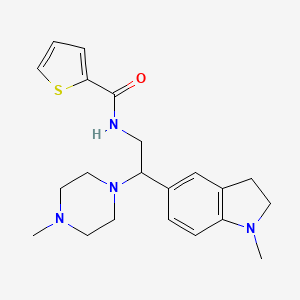

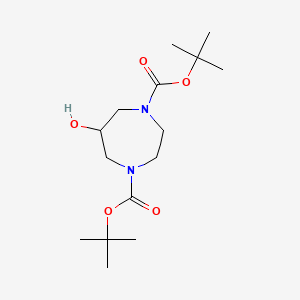
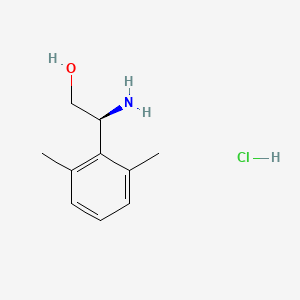
![Ethyl 5-(3-cyclopentylpropanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2863263.png)
![1-ethyl-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2863264.png)
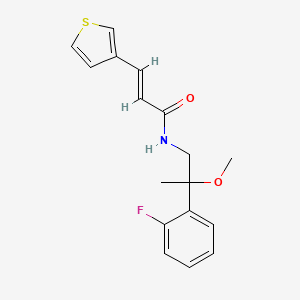
![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2863266.png)
